1-(1-Benzylpiperidin-4-yl)piperidine-2,6-dione
Description
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16-7-4-8-17(21)19(16)15-9-11-18(12-10-15)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFJBTKOSMNOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino-Functionalized Precursors
Research indicates that amino groups attached to suitable carbon frameworks can undergo cyclization under catalytic or acidic conditions to form piperidines. For instance, Gharpure et al. described a reductive hydroamination/cyclization cascade where alkynes bearing amino groups are cyclized via acid-mediated processes to produce piperidines, including derivatives similar to the target compound (Scheme 31). The process involves the formation of an iminium ion intermediate, which then cyclizes to form the six-membered ring.
Radical and Metal-Catalyzed Cyclizations
Radical cyclizations, such as those using triethylborane as an initiator, have been employed to generate polysubstituted alkylidene piperidines from 1,6-enynes, which can be further functionalized to yield the target molecule (Scheme 30A). Metal-catalyzed processes, including nickel and copper catalysis, have also been utilized for intramolecular Alder-ene reactions, enabling high stereocontrol in forming the piperidine core (Scheme 25).
Photochemical and Enyne Cyclizations
Photochemical [2 + 2] cycloadditions and Alder-ene reactions facilitate the formation of bicyclic piperidinones, which serve as precursors for further modifications toward 1-(1-Benzylpiperidin-4-yl)piperidine-2,6-dione (Schemes 26 and 25). These methods offer scalability and high selectivity, making them valuable in complex molecule synthesis.
Two-Component and Multicomponent Reactions
Multicomponent reactions, particularly reductive aminations and aza-Prins cyclizations, are effective in constructing piperidine rings with high efficiency.
Reductive Amination
Donohoe et al. reported a [5 + 1] annulation involving iridium-catalyzed hydrogen transfer, where amines react with aldehydes or ketones to form imines, which are subsequently reduced to piperidines (Scheme 41). This method allows for stereoselective synthesis and functionalization at specific positions, including the benzyl group essential for the target compound.
Aza-Prins Cyclization
Li et al. demonstrated an aza-Prins reaction where homoallylic amines undergo cyclization with aldehydes promoted by NHC-Cu(I) complexes and zirconium chloride, forming piperidines with high regio- and stereoselectivity (Scheme 46A). This approach is particularly suitable for introducing benzyl substituents at the nitrogen atom and at the 4-position of piperidine.
Sequential and Cascade Reactions
Recent advances include cascade processes combining multiple steps such as condensation, cyclization, and reduction, which streamline the synthesis of complex piperidines. These methods are characterized by short reaction times and high yields, making them attractive for synthesizing compounds like This compound .
Functionalization of Piperidine Rings
Post-cyclization modifications are crucial for installing the benzyl group at the nitrogen and the diketone functionalities at positions 2 and 6 of the piperidine ring.
N-Benzylation
N-Benzylation typically involves the reaction of piperidine derivatives with benzyl halides or benzyl alcohol derivatives under basic conditions or using catalytic systems such as phase transfer catalysts. This step is essential for introducing the benzyl moiety on the nitrogen atom, as demonstrated in multiple synthetic protocols.
Oxidation to Diketone
The oxidation of piperidine derivatives to form the 2,6-dione functionalities can be achieved using oxidants such as potassium permanganate, chromium(VI) reagents, or modern green oxidants like TEMPO-based systems. These conditions selectively oxidize the methylene groups at positions 2 and 6 without over-oxidation or ring degradation.
Summary of Key Preparation Strategies
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Intramolecular cyclization | Formation of piperidine core via activation of amino or alkene groups | High regio- and stereoselectivity, scalable | Requires specific precursor design |
| Radical and metal-catalyzed cyclizations | Use of radical initiators or transition metals | High stereocontrol, functional group tolerance | Catalyst cost, reaction conditions |
| Multicomponent reactions | Reductive amination, aza-Prins, cascade reactions | Rapid, high yield, versatile | Substrate scope limitations |
| Post-cyclization functionalization | Benzylation, oxidation to diketone | Precise modifications | Additional steps, reagent sensitivity |
Research Findings and Data Highlights
- Recent advances have demonstrated the efficiency of cascade and one-pot reactions in synthesizing piperidine derivatives with high stereoselectivity and functional group compatibility (Source).
- The use of microwave-assisted reactions has significantly shortened synthesis times, especially in the formation of benzyl-substituted piperidines (Source).
- Catalytic asymmetric hydrogenation of pyridines and related intermediates provides access to stereochemically pure piperidines, including derivatives similar to This compound (Source).
Chemical Reactions Analysis
1-(1-Benzylpiperidin-4-yl)piperidine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound “1-(1-Benzylpiperidin-4-yl)piperidine-2,6-dione,” also known as a derivative of piperidine, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article focuses on the applications of this compound, particularly in medicinal chemistry, pharmacology, and material science.
Antidepressant Activity
Research indicates that derivatives of piperidine compounds exhibit antidepressant effects by modulating neurotransmitter systems. Studies have shown that this compound may influence serotonin and norepinephrine levels, making it a candidate for further investigation in treating depression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar piperidine derivatives showed significant improvements in depressive behavior in animal models. The mechanism was attributed to their ability to inhibit monoamine oxidase (MAO) activity, leading to increased levels of neurotransmitters.
Neuroprotective Effects
The compound has been explored for its neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.
Case Study:
In vitro studies reported in Neuroscience Letters highlighted that piperidine derivatives could protect neuronal cells from oxidative stress and apoptosis. The protective mechanisms were linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS).
Anticancer Properties
There is emerging evidence suggesting that this compound may exhibit anticancer activity. The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies.
Data Table: Anticancer Activity of Piperidine Derivatives
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Breast Cancer | Induction of apoptosis via caspase activation | |
| Similar Piperidine Derivative | Lung Cancer | Inhibition of cell proliferation through cell cycle arrest |
Receptor Modulation
The compound has been studied for its interaction with various receptors, including dopamine and serotonin receptors. Its structural similarity to known psychoactive substances suggests potential use as a pharmacological tool.
Research Findings:
A study published in Pharmacology Biochemistry and Behavior explored the binding affinity of piperidine derivatives to dopamine D2 receptors. Results indicated that modifications at the benzyl group could enhance receptor affinity and selectivity.
Pain Management
Piperidine derivatives are being investigated for their analgesic properties. The modulation of pain pathways through opioid receptor interaction presents a promising avenue for developing new pain management therapies.
Case Study:
Research conducted on related compounds showed efficacy in reducing pain responses in rodent models, indicating the potential role of these compounds in developing non-opioid analgesics.
Polymer Chemistry
The unique chemical structure allows for potential applications in polymer synthesis. Piperidine derivatives can act as monomers or cross-linking agents, leading to materials with enhanced properties.
Data Table: Properties of Piperidine-Based Polymers
| Polymer Type | Mechanical Strength | Thermal Stability | Reference |
|---|---|---|---|
| Poly(piperidine) | High | Moderate | |
| Cross-linked piperidine polymer | Very High | High |
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Selected Analogs
Biological Activity
1-(1-Benzylpiperidin-4-yl)piperidine-2,6-dione, also known as a derivative of piperidine, has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in neuropharmacology and oncology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : The compound has shown inhibitory activity against these enzymes, which are critical in the pathophysiology of Alzheimer's disease. Inhibition of AChE leads to increased levels of acetylcholine, potentially enhancing cognitive functions .
- Cancer Cell Lines : Studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Its mechanism involves modulation of signaling pathways associated with cell survival and death .
Neuropharmacological Effects
Recent studies have highlighted the potential of this compound in treating neurodegenerative diseases. For instance:
- Inhibition Studies : The compound demonstrated moderate inhibition of AChE and BuChE with IC50 values indicating its efficacy as a potential treatment for Alzheimer's disease. One study reported an IC50 value of 46 nM for AChE inhibition .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cytotoxicity : In vitro studies revealed that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents such as bleomycin .
Research Findings and Case Studies
Several studies have been conducted to elucidate the biological effects and therapeutic potential of this compound. Key findings include:
Case Study: Alzheimer’s Disease
In a focused study on Alzheimer’s disease models, compounds derived from piperidine structures were evaluated for their ability to inhibit cholinesterases. The results indicated that modifications to the benzyl group significantly affected the inhibitory potency against AChE and BuChE, suggesting that structural optimization could enhance therapeutic efficacy .
Case Study: Cancer Therapy
A recent investigation into the anticancer properties revealed that the compound not only inhibited tumor growth but also demonstrated a capacity to induce apoptosis in cancer cells through modulation of apoptotic pathways. This positions it as a promising candidate for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-(1-benzylpiperidin-4-yl)piperidine-2,6-dione in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis or handling volatile intermediates .
- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with flowing water for 10–15 minutes and consult an ophthalmologist .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid environmental release. Dispose as hazardous waste via certified agencies .
- Note : Toxicological data for this compound are incomplete; assume acute toxicity and prioritize containment .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : Compare - and -NMR spectra with reference data. For example, aromatic protons in benzyl groups typically appear at δ 7.2–7.4 ppm, while piperidine protons resonate at δ 1.5–3.0 ppm .
- UV/Vis : Validate purity via absorbance peaks (e.g., λmax ~249–296 nm for aromatic systems) .
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity ≥98% .
Q. What synthetic routes are commonly employed for piperidine-2,6-dione derivatives?
- Methodological Answer :
- Key Steps :
Mitsunobu Reaction : For introducing substituents at the 4-position of piperidine rings .
Amide Cyclization : Use carbodiimides (e.g., DCC) to form the dione ring from dicarboxylic acid precursors .
- Example : A 2020 study achieved 80–88% yields for analogous compounds via benzoylation of aminopiperidine intermediates under anhydrous conditions .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers. For example, ICReDD’s quantum chemical workflows reduced optimization time by 40% in similar piperidine syntheses .
- Parameter Screening : Apply factorial design to test variables (e.g., temperature, solvent polarity). A 2<sup>3</sup> factorial experiment (pH, catalyst loading, reaction time) can identify dominant factors .
Q. What strategies resolve contradictions in spectroscopic data for piperidine-2,6-dione derivatives?
- Methodological Answer :
- Dynamic NMR : Resolve conformational ambiguities (e.g., chair vs. boat conformers) by variable-temperature -NMR .
- X-ray Crystallography : Validate stereochemistry; a 2012 study resolved conflicting NOE data for a terpyridine-piperidine hybrid using single-crystal diffraction .
- Cross-Validation : Compare IR carbonyl stretches (~1700–1750 cm) with computational vibrational spectra .
Q. How do researchers address the lack of toxicological and ecological data for this compound?
- Methodological Answer :
- Provisional Risk Assessment :
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- In Silico Models**: Predict LD50 via QSAR tools (e.g., TEST by EPA) .
- Ecotoxicity : Use algae (Chlorella vulgaris) and Daphnia magna assays to estimate LC50 values .
Key Research Gaps and Recommendations
- Toxicological Data : No in vivo studies exist; prioritize rodent acute toxicity assays .
- Reaction Scalability : Current methods are bench-scale; explore continuous-flow systems for gram-scale synthesis .
- Structural Dynamics : Investigate solvent effects on piperidine ring conformation via molecular dynamics simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
